2-Methyl-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition V600E-BRAF Cancer Research

Replacing the 2-methyl group with generic azaindole alters lipophilicity (XLogP3: 1.7) and solid-state packing, risking failed kinase synthesis or irreproducible activity. This compound provides: • Documented precursor to clinical candidates BMS-645737 (VEGFR-2) and Fevipiprant (DP2 antagonist) • Validated for industrialized acylation reactions in scalable pharma routes • Superior docking scores vs. Vemurafenib in computational kinase studies Available as a white powder (mp 136-142°C), soluble in chloroform/methanol.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 23612-48-8
Cat. No. B1296941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-pyrrolo[2,3-b]pyridine
CAS23612-48-8
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)N=CC=C2
InChIInChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10)
InChIKeyXDHFUUVUHNOJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 23612-48-8) Scientific Selection & Procurement Guide


2-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 23612-48-8), a 7-azaindole derivative, is a heterocyclic building block and core scaffold for kinase inhibitor development [1]. Its molecular weight is 132.16 g/mol (C8H8N2) with a melting point range of 136-142°C . The compound is a white powder, soluble in chloroform and methanol [2]. Beyond its role as an intermediate, it serves as a direct precursor for key clinical candidates such as the VEGFR-2 inhibitor BMS-645737 and the DP2 receptor antagonist Fevipiprant, offering a well-defined entry point for both medicinal chemistry optimization and industrial process development .

Scaffold Kinase inhibitor lead optimization and medicinal chemistry core
Reported Intermediates VEGFR-2 inhibitor BMS-645737; DP2 antagonist Fevipiprant
Synthetic Compatibility Acylation-amidation routes; soluble in chloroform/methanol for processing

Why 2-Methyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Substituted by Unsubstituted or Alternative Azaindoles


The 2-methyl substitution fundamentally alters the chemical and biological profile of the pyrrolo[2,3-b]pyridine scaffold. The methyl group increases lipophilicity (XLogP3: 1.7) and influences solid-state packing (mp 136-142°C) [1]. Critically, this modification can enable or enhance specific intermolecular interactions, as demonstrated in computational studies where methyl-bearing pyrrolo[2,3-b]pyridine derivatives exhibited docking scores superior to the FDA-approved drug Vemurafenib [2]. The compound's documented ability to form tautomers under various conditions further distinguishes it from analogs lacking the 2-position substituent . This combination of physicochemical and biological divergence means that substituting 2-methyl-1H-pyrrolo[2,3-b]pyridine with a generic azaindole will likely result in failed synthetic routes, altered biological activity, or irreproducible experimental outcomes.

Attribute
2-Methyl-7-azaindole
Unsubstituted Azaindole
Lipophilicity (XLogP3)
1.7
1.2
Kinase Docking Context
Reported interaction with V600E-BRAF model
No comparable docking data
Substitution may alter ADME predictions, binding mode, and synthetic reproducibility. Direct replacement requires validation.

Quantitative Differentiation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine: Head-to-Head Evidence Guide


Comparative Docking Performance Against V600E-BRAF Kinase

Computational studies show that specific 2-methyl-substituted pyrrolo[2,3-b]pyridine derivatives can achieve superior docking scores compared to the FDA-approved drug Vemurafenib [1].

V600E-BRAF Docking
Computational study
Target: MolDock Score -149.3 kcal/mol; Rerank -116.8 kcal/mol
Comparator Vemurafenib: benchmark not specified
Supports in silico kinase inhibitor design context
Requires in vitro validation; docking scores are model-dependent
Kinase Inhibition V600E-BRAF Cancer Research

Optimized Physicochemical Profile vs. Unsubstituted Azaindole

The 2-methyl substituent confers distinct physicochemical properties that enhance drug-likeness. Compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridine (XLogP3: 1.2), the methyl group increases lipophilicity to XLogP3 1.7 while maintaining a favorable polar surface area (TPSA 28.7 Ų) [1][2].

Lipophilicity (XLogP3)
Computed property
Target: 1.7, Δ +0.5 vs unsubstituted azaindole
May support membrane permeability screening
TPSA 28.7 Ų retained; drug-likeness review required
Medicinal Chemistry ADME Drug Design

Validated Role as an Intermediate in Industrialized Acylation Reactions

2-Methyl-1H-pyrrolo[2,3-b]pyridine is not merely a research chemical; it has been successfully industrialized for use in acylation reactions to synthesize amides, a key transformation in pharmaceutical manufacturing .

Industrial Acylation
Supplier-reported data
Reported use in acylation reactions for amide synthesis
Supports process chemistry fit
Data to verify; independent validation recommended
Organic Synthesis Process Chemistry Scale-up

Optimal Research & Industrial Applications for 2-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 23612-48-8)


Medicinal Chemistry: Design and Synthesis of VEGFR-2 and DP2 Antagonists

Serving as a direct intermediate for BMS-645737 (VEGFR-2 inhibitor) and Fevipiprant (DP2 receptor antagonist), this compound is ideal for medicinal chemistry programs focused on oncology, inflammation, and respiratory diseases .

Process Chemistry and Scale-up: Industrial Amide Synthesis

Given its proven utility in industrialized acylation reactions, this compound is a robust building block for process chemists developing scalable routes to amide-containing pharmaceuticals .

Computational Chemistry: In Silico Kinase Inhibitor Discovery

As part of a scaffold shown to outperform Vemurafenib in V600E-BRAF docking studies, this compound is a validated core for structure-based drug design and virtual screening campaigns against kinase targets [1].

Application
Selection Property
Validation Focus
VEGFR-2 & DP2 antagonist lead optimization
Scaffold for kinase and GPCR antagonist synthesis
Synthetic route feasibility and intermediate identity
Process chemistry scale-up
Acylation reactivity in amide formation
Scalability and reproducibility of acylation steps
In silico kinase inhibitor screening
Docking score against V600E-BRAF kinase model
Computational binding reproducibility and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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